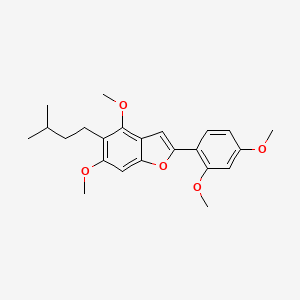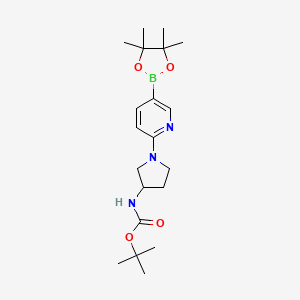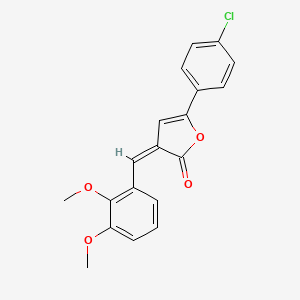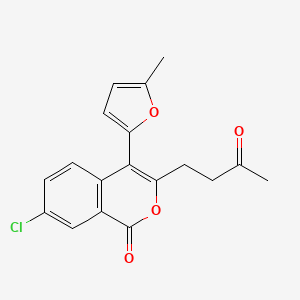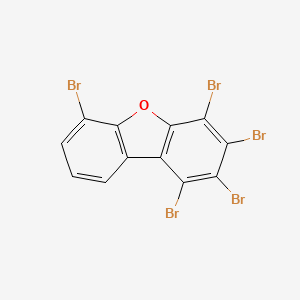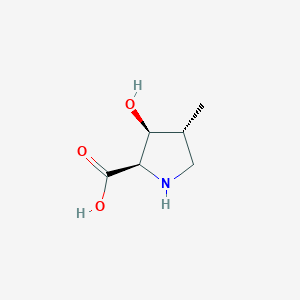
1-Acetyl-2,5-dimethylpyrazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-2,5-dimethylpyrazolidin-3-one is a heterocyclic compound with a pyrazolidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Acetyl-2,5-dimethylpyrazolidin-3-one can be synthesized through several methods. One common synthetic route involves the reaction of 2,5-dimethylpyrazolidin-3-one with acetic anhydride under reflux conditions. The reaction typically proceeds as follows:
Starting Materials: 2,5-dimethylpyrazolidin-3-one and acetic anhydride.
Reaction Conditions: Reflux in an appropriate solvent such as dichloromethane or toluene.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-2,5-dimethylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazolidinones.
Scientific Research Applications
1-Acetyl-2,5-dimethylpyrazolidin-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-acetyl-2,5-dimethylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethylpyrazolidin-3-one: A structurally similar compound with different functional groups.
1-Cyanoacetyl-3,5-dimethylpyrazole: Another related compound with a cyanoacetyl group.
Uniqueness
1-Acetyl-2,5-dimethylpyrazolidin-3-one is unique due to its specific acetyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1-acetyl-2,5-dimethylpyrazolidin-3-one |
InChI |
InChI=1S/C7H12N2O2/c1-5-4-7(11)8(3)9(5)6(2)10/h5H,4H2,1-3H3 |
InChI Key |
GHEVKARGMBIMIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N(N1C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


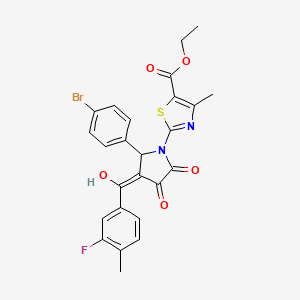
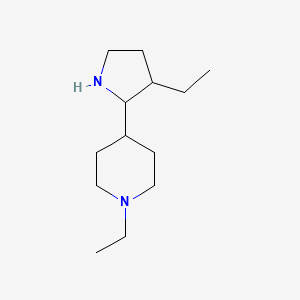
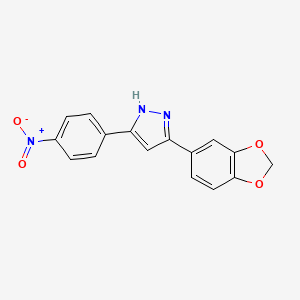
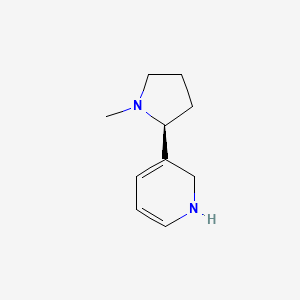
![Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl-](/img/structure/B12880957.png)
![3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12880959.png)

